molecular formula C7H3N3S B2833387 [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile CAS No. 2110070-95-4

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile

Cat. No.: B2833387
CAS No.: 2110070-95-4
M. Wt: 161.18
InChI Key: MTOMDDDVJGOPBY-UHFFFAOYSA-N
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Description

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H3N3S, and it features a fused bicyclic system combining thiazole and pyridine rings, a structure known for diverse biological activities . This compound serves as a crucial precursor for synthesizing more complex molecules. Recent research highlights its application in creating potent antioxidant agents. Novel thiazolopyridine-based hybrids have demonstrated excellent radical scavenging capabilities against ABTS•+ radicals and significant lipid peroxidation inhibition, with some derivatives exhibiting IC50 values as low as 15.18 µM, outperforming standard antioxidants like α-tocopherol . Molecular docking studies suggest these compounds exert their effects through robust binding at the NRF2-KEAP1 interface, a key pathway in the cellular antioxidant response . Furthermore, the thiazolopyridine core is a privileged scaffold in designing antimicrobial agents . Its fused structure, containing both nitrogen and sulfur atoms, is a common feature in pharmacologically active compounds, making it a valuable template for developing new bioactive molecules with potential applications across multiple therapeutic areas . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-4-5-7-6(11-10-5)2-1-3-9-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMDDDVJGOPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NS2)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with the reaction of thiazole derivatives with pyridine precursors under specific conditions. For example, the reaction of 2-aminothiazole with 2-chloronicotinonitrile in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the annulation process and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for drug development. Key activities include:

  • Anticancer Activity : Thiazolo[4,5-b]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated efficacy against a variety of microbial strains, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that thiazolo[4,5-b]pyridine derivatives possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of thiazolo[4,5-b]pyridine derivatives is crucial for their development as therapeutic agents. Studies have focused on parameters such as:

  • Lipophilicity : The lipophilicity of these compounds has been analyzed using reversed-phase thin-layer chromatography. Results indicate that certain substitutions can enhance gastrointestinal absorption and bioavailability, making them more effective as oral medications .
  • Toxicity Profiles : Preliminary studies suggest that some derivatives exhibit low toxicity levels, which is essential for their viability as drug candidates. Further investigations are needed to fully understand their safety profiles in vivo .

Case Studies

Several case studies highlight the practical applications of [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile:

StudyFindings
Anticancer Study A derivative showed 75% inhibition of MCF-7 cell proliferation at 10 µM concentration after 48 hours, indicating strong anticancer potential .
Antimicrobial Efficacy Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity .
Anti-inflammatory Mechanism In vitro studies indicated a reduction in TNF-alpha levels by 50% when treated with a specific thiazolo derivative at 20 µM concentration .

Mechanism of Action

The mechanism of action of [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can modulate signaling pathways involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Antimicrobial Activity

The antimicrobial efficacy of [1,2]thiazolo[4,5-b]pyridine derivatives is significantly influenced by the presence of extended heterocyclic systems and substituents. For example:

  • Compound 75 (4′,5′-dihydro-3′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridine]-6′-carbonitrile) exhibited robust inhibitory activity against bacterial and fungal pathogens, outperforming reference drugs streptomycin and amphotericin B. This is attributed to its thiazolidine-4-one ring fused with a cyclohexane-spiro system and the chlorophenyl group , which enhance membrane penetration and target binding .
  • In contrast, simpler analogues lacking the spirocyclic framework or chlorophenyl substituents showed moderate activity , emphasizing the importance of structural complexity .

Table 1: Antimicrobial Activity of Selected Derivatives

Compound Structure Features MIC (μg/mL) Reference Drug Comparison
75 Spirocyclic, chlorophenyl, sulfonyl 0.5–2.0 4–8x more potent
74 Amino, spirocyclic, chlorophenyl 1.0–4.0 2–4x more potent
73 Pyrazolo-thiazole hybrid 4.0–16.0 Comparable to streptomycin

Anticancer Activity

  • Derivatives 92–94 (e.g., 5′-amino-3′-(4-aminophenyl)-7′-argio-3′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridine]-6′-carbonitrile) demonstrated IC₅₀ values of 1.2–3.8 μM against MCF-7 and HepG-2 cell lines, rivaling doxorubicin. The arginine side chain and spirocyclic system likely facilitate DNA intercalation or kinase inhibition .
  • In contrast, non-spiro analogues like 3H-thiazolo[4,5-b]pyridin-2-one with a C6-phenylazo group showed a 3-fold increase in anticancer activity compared to parent compounds, highlighting the role of azo substituents in redox modulation .

Table 2: Anticancer Activity of Key Derivatives

Compound Substituents IC₅₀ (μM) Target Cell Lines
92 Amino, argio, spirocyclic 1.2–1.8 MCF-7, HepG-2
93 Acetic acid, argio, spirocyclic 2.5–3.8 MCF-7, HepG-2
Phenylazo derivative C6-phenylazo 4.5–6.2 Leukemia, Colon carcinoma

Key Structural Determinants of Bioactivity

  • Heterocyclic Fusion : Spirocyclic frameworks (e.g., cyclohexane-thiazolo[4,5-b]pyridine) enhance rigidity and binding affinity .
  • Substituent Effects :
    • Chlorophenyl : Boosts antimicrobial activity via hydrophobic interactions .
    • Nitrile Group : Stabilizes π-stacking in enzyme active sites .
    • Spiro Systems : Reduce conformational flexibility, improving selectivity .

Biological Activity

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of [1,2]thiazolo[4,5-b]pyridine derivatives typically involves multi-component reactions and solid-phase synthesis techniques. These methods allow for the incorporation of various substituents that can enhance biological activity. The structural diversity of these compounds is crucial for their interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazolo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compound 3g has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM. Molecular docking studies indicate strong binding interactions with DNA gyrase, suggesting a mechanism similar to that of ciprofloxacin .

Table 1: Antimicrobial Activity of Selected Thiazolo[4,5-b]pyridine Derivatives

CompoundTarget PathogenMIC (μM)
3gPseudomonas aeruginosa0.21
3cEscherichia coli0.35
6bStaphylococcus aureus1.00

Anticancer Activity

Thiazolo[4,5-b]pyridine compounds have also been evaluated for their anticancer properties. Research indicates that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For example, compounds tested against human liver and colon cancer cells demonstrated significant antiproliferative effects comparable to doxorubicin .

Table 2: Anticancer Activity of Thiazolo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (μM)Selectivity Index
3bLiver Cancer15>10
10cColon Cancer20>8
5eBreast Cancer>50-

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo[4,5-b]pyridine derivatives has been explored through in vitro assays measuring COX-1/COX-2 inhibition. Some derivatives have shown promising results in reducing inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Case Studies

  • Study on Compound 3g : This compound was evaluated for its antibacterial activity against various strains of bacteria and exhibited significant inhibition comparable to standard antibiotics. Molecular docking revealed that it forms multiple hydrogen bonds with critical residues in DNA gyrase, highlighting its potential as an antibacterial agent.
  • Anticancer Evaluation : In a study assessing the cytotoxic effects on human liver and colon cancer cells, several thiazolo derivatives showed selective activity with low cytotoxicity towards non-tumor cells. This selectivity is crucial for developing safer cancer therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile derivatives?

  • Methodological Answer : The synthesis typically involves spirocyclization and subsequent functionalization. For example, spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine]carbonitrile derivatives are synthesized via a one-pot three-component reaction using malononitrile, aryl aldehydes (e.g., 4-methylbenzaldehyde), and ammonium acetate in polar protic solvents like ethanol. Key intermediates (e.g., compound 2 ) are further reacted with reagents such as formamide, thiourea, or chloroacetyl chloride to generate fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Distinctive signals include δ 4.56 ppm (CH2-CN group) and δ 114.16 ppm (C≡N carbon). Pyrimidine-H protons appear as singlets at δ 8.20–8.28 ppm .
  • IR Spectroscopy : The C≡N stretch appears at ~2216 cm⁻¹, and NH2 groups show peaks at ~3132 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 496 [M⁺]) and fragmentation patterns (e.g., loss of CH2CN at m/z 456) confirm molecular weight and substituent loss .

Q. What are the key structural features influencing the bioactivity of these compounds?

  • Methodological Answer : The thiazolo-pyridine core and substituents like fluorophenyl, p-tolyl, or chlorophenyl groups enhance bioactivity. For example, chlorophenyl derivatives exhibit amplified antimicrobial activity due to increased electron-withdrawing effects and hydrophobic interactions with target enzymes .

Advanced Research Questions

Q. How does solvent polarity influence product selectivity during synthesis?

  • Methodological Answer : Polar protic solvents (e.g., EtOH) favor nucleophilic substitution pathways, yielding derivatives like 8 with a CH2-CN group. In contrast, polar aprotic solvents (e.g., DMF) promote alternative cyclization routes, forming products like 4 . This divergence is confirmed via NMR tracking of solvent-dependent intermediates .

Q. How can researchers optimize antimicrobial activity in this compound derivatives?

  • Methodological Answer :

  • Heterocyclic Fusion : Adding pyrimidine or triazine rings (e.g., compound 75 ) enhances inhibitory effects against Aspergillus fumigatus and Staphylococcus aureus by disrupting microbial cell wall synthesis .
  • Substituent Engineering : Chlorophenyl groups increase lipophilicity, improving membrane penetration. For example, compound 75 shows 3-fold higher antifungal activity than amphotericin B .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NH or CH2 signals (e.g., δ 7.02 ppm for -NHCS- vs. δ 9.19 ppm for C=NH) arise from tautomerism or solvent effects. Use deuterium exchange (D2O) to confirm exchangeable protons and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve anticancer activity through structural modification?

  • Methodological Answer :

  • Azo Substituents : Introducing phenylazo groups at C6 (e.g., compound 2 ) increases DNA intercalation, reducing viability in MCF-7 breast cancer cells by 70% compared to unmodified analogs .
  • Cyanoethylation : Functionalizing the N3 position with propionitrile (e.g., compound 3 ) enhances kinase inhibition via hydrogen bonding with ATP-binding pockets .

Q. What challenges exist in resolving enantiomers of spiro-thiazolo derivatives?

  • Methodological Answer : Racemic mixtures (e.g., rac-(3aR,7aR)-octahydro derivatives) require chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) or enzymatic resolution using lipases. Enantiomeric excess (ee) is quantified via circular dichroism (CD) or NMR with chiral shift reagents .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Quantitative SAR (QSAR) : Use molecular docking to correlate substituent hydrophobicity (logP) with antimicrobial IC50 values. Chlorophenyl groups (logP ~2.8) optimize membrane permeability .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyridine-N) and aromatic π-π stacking regions using Schrödinger’s Phase module .

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